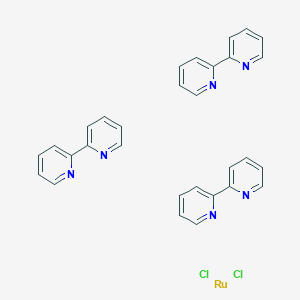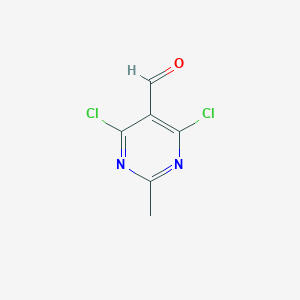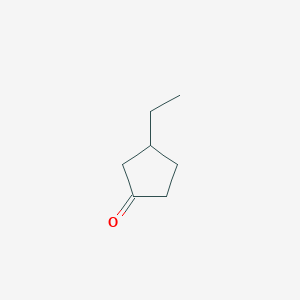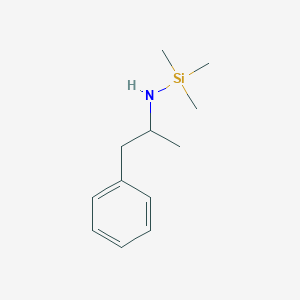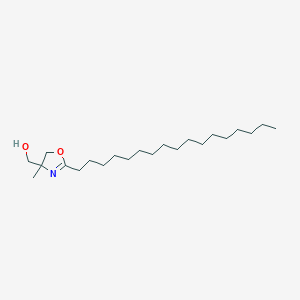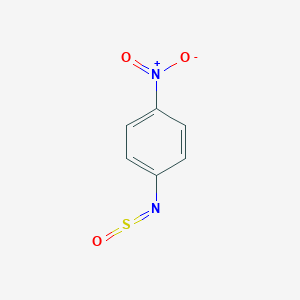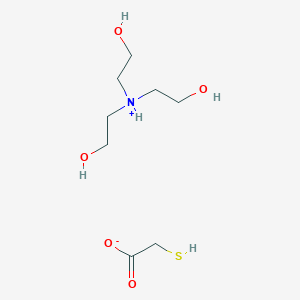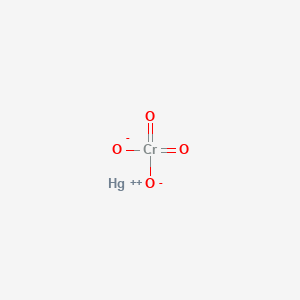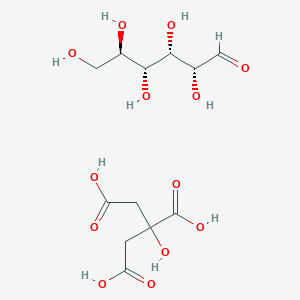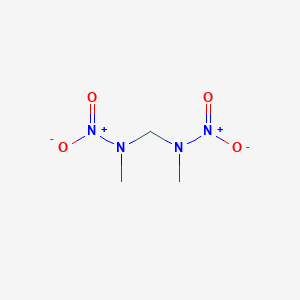
2-Amino-3-hydroxy-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxy-4-methoxybenzaldehyde, also known as vanillin glycine Schiff base (VGSB), is a synthetic compound that has gained significant attention in recent years. It is a Schiff base derivative of vanillin, which is a natural flavoring agent found in vanilla beans. VGSB has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and food industry.
Mechanism of Action
The exact mechanism of action of VGSB is not fully understood. However, it is believed to exert its biological activities through various pathways, including the inhibition of reactive oxygen species (ROS) production, modulation of the NF-κB signaling pathway, and activation of caspase enzymes.
Biochemical and Physiological Effects:
VGSB has been shown to have significant biochemical and physiological effects. It has been reported to scavenge free radicals and protect against oxidative stress. VGSB has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, VGSB has been reported to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
VGSB has several advantages for laboratory experiments. It is easy to synthesize, stable, and has a long shelf life. However, it also has some limitations, including its solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for research on VGSB. One area of interest is the development of VGSB-based drug candidates for the treatment of cancer and other diseases. Another potential direction is the use of VGSB as a natural food preservative due to its antimicrobial and antioxidant properties. Additionally, the development of new synthesis methods for VGSB could lead to improved yields and cost-effectiveness.
Synthesis Methods
The synthesis of VGSB involves the condensation of 2-Amino-3-hydroxy-4-methoxybenzaldehyde and glycine in the presence of a suitable catalyst. The reaction proceeds under mild conditions, and the product is obtained in good yields. Various methods have been reported for the synthesis of VGSB, including microwave-assisted synthesis, solvent-free synthesis, and sonochemical synthesis.
Scientific Research Applications
VGSB has been investigated for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. VGSB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to induce apoptosis (programmed cell death) in cancer cells.
properties
CAS RN |
13804-70-1 |
|---|---|
Product Name |
2-Amino-3-hydroxy-4-methoxybenzaldehyde |
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-amino-3-hydroxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H9NO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,9H2,1H3 |
InChI Key |
UYQHCNDHBHDVTL-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C=O)N)O |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)N)O |
synonyms |
2-AMINO-3-HYDROXY-4-METHOXYBENZALDEHYDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






